3-Methyl-4-nitropyridine-2-carbaldehyde
Overview
Description
3-Methyl-4-nitropyridine-2-carbaldehyde is a chemical compound with the molecular formula C7H6N2O3 . It is related to 3-Methyl-4-nitropyridine, which has a molecular weight of 138.13 .
Synthesis Analysis
The synthesis of nitropyridines, which are related to 3-Methyl-4-nitropyridine-2-carbaldehyde, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent. This reaction gives the N-nitropyridinium ion. When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Physical And Chemical Properties Analysis
3-Methyl-4-nitropyridine-2-carbaldehyde is related to 3-Methyl-4-nitropyridine, which is a solid or semi-solid or liquid or lump substance. It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Formation and Structural Analysis
- Steam distillation of 3-cyano-1-methylpyridinium iodide in N-sodium hydroxide yields 2-methylaminopyridine-3-carbaldehyde, involving ring-opening and ring-closing reactions. This compound has potential applications in various chemical synthesis processes (Blanch & Fretheim, 1971).
Synthesis Processes
- Palladium-catalyzed cross-coupling reactions are employed to produce derivatives like 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, indicating its use in complex organic synthesis and potential pharmaceutical applications (Niu, Li, Doyle & Chen, 1998).
Vibrational and Molecular Studies
- Conformational stability and vibrational analyses of similar compounds, such as 2-hydroxy-4-methyl-3-nitropyridine, are studied using density functional theory, highlighting their importance in molecular stability and bond strength research (Balachandran, Lakshmi & Janaki, 2012).
Applications in Nickel Chemistry
- 6-methylpyridine-2-carbaldehydeoxime is used in nickel(II) chemistry to isolate new clusters, demonstrating its role in the synthesis of complexes with diverse structural and magnetic properties (Escuer, Vlahopoulou & Mautner, 2011).
Imines and Schiff Bases
- Imines derived from 2-chloro-5-methylpyridine-3-carbaldehyde are synthesized, showcasing their importance in organic chemistry and potential applications in developing biologically active molecules and pesticides (Gangadasu, Raju & Rao, 2002).
Knoevenagel Condensation Reactions
- The Knoevenagel condensation reaction, a critical process in organic synthesis, utilizes compounds related to 3-methyl-4-nitropyridine-2-carbaldehyde, indicating its role in creating complex organic structures (Hangarge, Jarikote & Shingare, 2002).
Safety And Hazards
properties
IUPAC Name |
3-methyl-4-nitropyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c1-5-6(4-10)8-3-2-7(5)9(11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVRGNKGNKARLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-nitropyridine-2-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.